5-(Trifluoromethyl)-1H-1,2,3-triazole
Description
Significance of Nitrogen-Containing Heterocycles in Organic Chemistry and Related Disciplines
Nitrogen-containing heterocycles are cyclic organic compounds where at least one atom in the ring structure is nitrogen. pressbooks.pub These compounds form the backbone of a vast array of biologically active molecules and functional materials. frontiersin.org Their significance stems from their ubiquitous presence in natural products like alkaloids, vitamins, and nucleic acids, which are fundamental to life. pressbooks.pubijcaonline.org In medicinal chemistry, nitrogen heterocycles are a cornerstone, with reports indicating that a majority of FDA-approved small-molecule drugs contain at least one nitrogen-bearing heterocyclic ring. nih.gov This prevalence is due to their ability to engage in various non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which are crucial for molecular recognition and binding to biological targets. nih.gov Beyond pharmaceuticals, they are integral to agrochemicals, dyes, and polymers. The structural diversity and reactivity of nitrogen heterocycles make them versatile building blocks in organic synthesis, enabling the construction of complex molecular architectures. frontiersin.org
The Unique Role and Versatility of the 1,2,3-Triazole Scaffold in Advanced Chemical Systems
The 1,2,3-triazole ring, a five-membered heterocycle with three adjacent nitrogen atoms, has emerged as a particularly valuable scaffold in chemical research. nih.govnih.gov While not commonly found in nature, its synthetic accessibility, particularly through the advent of "click chemistry"—specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC)—has led to an explosion of interest in its applications. nih.govacs.orgbeilstein-journals.org The 1,2,3-triazole core is chemically robust, exhibiting high stability towards metabolic degradation, hydrolysis, oxidation, and reduction. mdpi.comresearchgate.net
This stability, combined with its distinct electronic properties, including a significant dipole moment and the ability to act as both a hydrogen bond donor and acceptor, makes it an excellent component in the design of new molecules. nih.gov It is often employed as a bioisostere, a chemical substituent that can mimic the steric and electronic properties of another group, such as an amide bond, thereby improving the pharmacokinetic profile of a drug candidate. nih.gov The versatility of the 1,2,3-triazole scaffold extends to materials science, where its derivatives are used as corrosion inhibitors, photostabilizers, and components of polymers. nih.govmdpi.comacs.org
Impact of Trifluoromethyl Functionalization on Triazole Reactivity and Functional Properties
The introduction of a trifluoromethyl (CF3) group onto a molecule can dramatically alter its physical, chemical, and biological properties. nih.govmdpi.com The CF3 group is highly electronegative and electron-withdrawing, which can significantly influence the electronic environment of the triazole ring. nih.govmdpi.com This modification can impact the acidity and basicity of the molecule, as well as its reactivity in chemical transformations. acs.org
From a medicinal chemistry perspective, trifluoromethylation is a widely used strategy to enhance the efficacy of drug candidates. bohrium.com The CF3 group can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes. mdpi.com Furthermore, the carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic breakdown, which can lead to a longer biological half-life. mdpi.com The steric bulk of the CF3 group can also influence the conformational preferences of a molecule, potentially leading to a more favorable binding orientation with a biological target. nih.gov In materials science, the incorporation of trifluoromethyl groups can enhance thermal stability and influence the solid-state packing of molecules. consensus.appuohyd.ac.inrsc.org
Scope and Academic Relevance of Research on 5-(Trifluoromethyl)-1H-1,2,3-triazole and its Derivatives
The specific compound, this compound, and its derivatives are subjects of growing academic and industrial interest. Research in this area is driven by the synergistic benefits of combining the stable and versatile 1,2,3-triazole scaffold with the unique properties imparted by the trifluoromethyl group. The synthesis of these compounds presents a regiochemical challenge, as the cycloaddition of azides with trifluoromethylated alkynes can potentially yield both 4- and 5-substituted triazoles. acs.org Therefore, the development of regioselective synthetic methods is a key area of investigation.
The academic relevance of this research lies in exploring the fundamental effects of trifluoromethylation on the chemical and physical properties of the 1,2,3-triazole system. This includes studying its reactivity, acidity, and conformational behavior. acs.orgresearchgate.net Furthermore, the potential applications of these compounds are vast and actively being explored. In medicinal chemistry, they are investigated as potential anticancer, antiviral, and antibacterial agents. nih.govfrontiersin.org The unique properties of trifluoromethylated triazoles also make them promising candidates for the development of new functional materials with tailored properties. acs.orguohyd.ac.in The ongoing research into this compound and its derivatives continues to contribute valuable knowledge to the fields of organic synthesis, medicinal chemistry, and materials science.
Properties
IUPAC Name |
4-(trifluoromethyl)-2H-triazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2F3N3/c4-3(5,6)2-1-7-9-8-2/h1H,(H,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIBFBUQGVMZWTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNN=C1C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Approaches to 5 Trifluoromethyl 1h 1,2,3 Triazole Systems
Foundational Cycloaddition Strategies for Triazole Ring Construction
The cornerstone of 1,2,3-triazole synthesis is the [3+2] cycloaddition reaction between an azide (B81097) and an alkyne. The evolution of this reaction from a thermally driven process to highly selective metal-catalyzed transformations has been pivotal for accessing specific regioisomers of trifluoromethylated triazoles.
The Huisgen 1,3-dipolar cycloaddition, first reported in the 1960s, is the uncatalyzed thermal reaction between an azide and an alkyne. rsc.org This reaction generally requires elevated temperatures and, most critically, suffers from a lack of regioselectivity, especially with terminal alkynes. rsc.org The process typically yields a mixture of 1,4- and 1,5-disubstituted 1,2,3-triazole isomers. This non-selectivity poses significant challenges in the synthesis of a specific isomer like 5-(trifluoromethyl)-1H-1,2,3-triazole, as it necessitates difficult and often low-yielding chromatographic separation of the product mixture, rendering the approach inefficient for targeted synthesis.
The introduction of metal catalysts revolutionized triazole synthesis by providing remarkable control over the regiochemical outcome.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry," is renowned for its high efficiency and exclusive production of 1,4-disubstituted 1,2,3-triazoles. rsc.orgbeilstein-journals.orgacs.orgrsc.org While this selectivity is advantageous, it means that a direct reaction between an organic azide and a trifluoromethyl-substituted alkyne under standard CuAAC conditions yields the 1-substituted-4-(trifluoromethyl)-1,2,3-triazole isomer. mdpi.comnih.govresearchgate.netdoaj.org
To overcome this inherent regioselectivity and access the 5-trifluoromethyl isomer, an "interrupted click reaction" strategy has been developed. rsc.orgresearchgate.net In this approach, a copper-triazolide intermediate, formed during the catalytic cycle, is intercepted by a nucleophilic trifluoromethyl source, such as (trifluoromethyl)trimethylsilane (B129416) (TMSCF3). This interception leads to the formation of a copper(III) species which then undergoes reductive elimination to furnish the desired 1,4-disubstituted-5-(trifluoromethyl)-1,2,3-triazole with complete regioselectivity. researchgate.net
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast to CuAAC, the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) provides complementary regioselectivity, affording 1,5-disubstituted 1,2,3-triazoles. acs.orgresearchgate.net This method is highly effective for the synthesis of 5-(trifluoromethyl)-1H-1,2,3-triazoles. thieme-connect.comthieme-connect.comresearchgate.net The reaction, typically catalyzed by pentamethylcyclopentadienyl ruthenium chloride [Cp*RuCl] complexes, works efficiently with both terminal and internal alkynes. researchgate.netorganic-chemistry.orgnih.gov When a trifluoromethyl-bearing alkyne is used as a substrate, the RuAAC reaction directly and regioselectively yields the 1-substituted-5-(trifluoromethyl)-1,2,3-triazole, making it a powerful and direct tool for accessing this specific scaffold. thieme-connect.comresearchgate.net
Table 1: Comparison of Cycloaddition Strategies for Trifluoromethyl Triazole Synthesis
| Method | Catalyst | Regioselectivity | Substrates for 5-CF3 Synthesis | Key Features |
|---|---|---|---|---|
| Huisgen Cycloaddition | None (Thermal) | Low (mixture of 1,4- and 1,5-isomers) | Azide + Trifluoromethyl-alkyne | Simple, but poor regiocontrol requires difficult separation. rsc.org |
| CuAAC (Interrupted) | Copper(I) | High (1,4,5-trisubstituted) | Alkyne + Azide + CF3 Source (e.g., TMSCF3) | One-pot, three-component reaction; overcomes standard CuAAC regioselectivity. rsc.orgresearchgate.net |
| RuAAC | Ruthenium(II) (e.g., Cp*RuCl) | High (1,5-disubstituted) | Azide + Trifluoromethyl-alkyne | Direct and highly regioselective route to 1,5-isomers. acs.orgthieme-connect.comresearchgate.net |
While metal-catalyzed systems are dominant, concerns over catalyst toxicity and removal have spurred the development of metal-free alternatives. Organocatalytic methods, for instance, can promote triazole formation from activated ketones and azides. acs.org For the synthesis of trifluoromethylated triazoles, specific metal-free approaches have been designed that rely on the inherent reactivity of tailored starting materials rather than an external catalyst. rsc.orgrawdatalibrary.net One notable strategy involves the reaction of CF3-ynones with sodium azide in ethanol, which produces 4-trifluoroacetyltriazoles in high yields without a metal catalyst. nih.gov These methods, while often more substrate-specific, offer valuable alternatives to traditional metal-based catalysis.
Targeted Synthesis of 5-(Trifluoromethyl)-1H-1,2,3-Triazoles
Beyond modifying general cycloaddition reactions, highly specific methods have been engineered for the direct construction of the 5-(trifluoromethyl)-1,2,3-triazole core.
A robust and azide-free method for synthesizing 5-(trifluoromethyl)-1,2,3-triazoles involves a base-mediated cascade annulation of diazo compounds with trifluoroacetimidoyl chlorides. rsc.orgrawdatalibrary.netresearchgate.net This approach is notable for its use of readily available reagents and mild reaction conditions. rsc.org The reaction proceeds without the need for a metal catalyst or an azide source, offering a significant advantage in terms of operational simplicity and safety. rawdatalibrary.netresearchgate.net The protocol demonstrates high efficiency and a broad substrate scope, and it has been successfully applied on a gram scale. rsc.org
Table 2: Base-Mediated Cascade Annulation for 5-(Trifluoromethyl)-1,2,3-Triazole Synthesis
| Reactant 1 | Reactant 2 | Base | Key Features | Reference |
|---|---|---|---|---|
| Diazo Compounds | Trifluoroacetimidoyl Chlorides | Organic or Inorganic Base | Metal-free, azide-free, mild conditions, high efficiency. | rsc.orgrawdatalibrary.netresearchgate.net |
The direct incorporation of fluorinated building blocks is a cornerstone of modern fluorine chemistry. In the context of 5-(trifluoromethyl)-1,2,3-triazole synthesis, approaches utilizing fluorinated diazo compounds or nitriles are of interest. While the copper-catalyzed three-component reaction of aryldiazonium salts, fluorinated diazo reagents, and nitriles has been developed, it often leads to regioisomeric mixtures of 1,2,4-triazoles and can involve explosive diazonium reagents. mdpi.comresearchgate.net
A more direct and regioselective pathway to the 1,2,3-triazole isomer involves the aforementioned reaction between trifluoroacetimidoyl chlorides and diazo compounds. rsc.orgrawdatalibrary.net This transformation effectively uses a diazo compound as a key building block to construct the triazole ring, directly installing the trifluoromethyl group at the desired C5 position. This method highlights the utility of combining specific fluorinated synthons (trifluoroacetimidoyl chlorides) with reactive partners (diazo compounds) to achieve targeted molecular architectures.
Regioselective Synthetic Pathways to 5-Trifluoromethyl-1,2,3-Triazole Nucleoside Analogues
The synthesis of nucleoside analogues containing the 5-trifluoromethyl-1,2,3-triazole core is of great interest for the development of new antiviral and anticancer agents. researchgate.net A common and effective method for creating these complex molecules is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry." mdpi.comseela.net This reaction allows for the regioselective formation of 1,4-disubstituted 1,2,3-triazoles by coupling an azide with a terminal alkyne. mdpi.comseela.net
In the context of nucleoside analogues, this typically involves reacting a sugar moiety containing an azide group with an alkyne bearing a nucleobase or a trifluoromethyl group. For instance, a series of 1,2,3-triazolyl nucleoside analogues were synthesized by reacting ω-alkynyl-substituted pyrimidine (B1678525) derivatives with azido-2,3,5-tri-O-acetyl-D-β-ribofuranoside. nih.gov This approach allows for the variation of the linker length between the pyrimidine and the triazole ring. nih.gov
Another strategy involves the use of a trifluoromethylated building block, such as ethynyl (B1212043) trifluoromethyl sulfide (B99878) (CF3S–C≡CH), which can be reacted with various azides, including those derived from nucleosides, under copper-catalyzed conditions to yield 1,4-disubstituted triazoles with a trifluoromethylsulfanyl group at the 4-position. nih.gov While not directly a 5-trifluoromethyl derivative, this highlights the utility of trifluoromethylated alkynes in accessing related structures.
The regioselectivity of the CuAAC reaction is a key advantage, consistently producing the 1,4-disubstituted isomer. seela.netresearchgate.net This is crucial for structure-activity relationship studies in drug discovery, where precise control over the substituent positions is necessary.
Multicomponent Reactions Incorporating Trifluoromethylated Building Blocks
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like 5-trifluoromethyl-1,2,3-triazoles in a single step from three or more starting materials. rsc.org These reactions are highly valued for their ability to rapidly generate libraries of compounds for screening purposes.
One notable MCR involves the one-pot reaction of available fluoroalkyl reagents, terminal alkynes, and organic azides. rsc.org Using air as a green oxidant and a copper catalyst with a specially designed glycinamide-type ligand, various 5-fluoroalkyl-1,2,3-triazoles can be synthesized. rsc.org This method is compatible with trifluoromethyl trimethylsilane (B1584522) (CF3TMS) as the trifluoromethyl source. rsc.org
Another approach is the copper-catalyzed three-component reaction of aryldiazonium salts, 2,2,2-trifluorodiazoethane, and nitriles, which can lead to trifluoromethylated 1,2,4-triazoles, a related class of isomers. mdpi.com While not forming the 1,2,3-triazole ring, this demonstrates the power of MCRs in constructing trifluoromethylated azoles.
A sequential multistep reaction has also been developed for the synthesis of 5-trifluoromethylthio-1,2,3-triazoles, starting from elemental sulfur, (trifluoromethyl)trimethylsilane (TMSCF3), alkynes, and organoazides. researchgate.net This process features mild conditions and readily available substrates. researchgate.net
The following table summarizes key aspects of multicomponent reactions for synthesizing trifluoromethylated triazole systems.
| Reaction Type | Trifluoromethyl Source | Other Components | Catalyst/Conditions | Key Features | Reference |
| Aerobic Oxidative Coupling | CF3TMS | Terminal alkynes, Organic azides | Cu(I) with glycinamide-type ligand, Air | Green oxidant, High efficiency | rsc.org |
| Sequential Multistep Reaction | TMSCF3 | Alkynes, Organoazides, Elemental Sulfur | Copper-catalyzed | Mild conditions, Readily available substrates | researchgate.net |
Advanced Synthetic Protocols and Scalability Considerations
As the demand for 5-(trifluoromethyl)-1H-1,2,3-triazoles in various applications grows, the development of advanced, efficient, and scalable synthetic methods is crucial. This section explores one-pot multi-step syntheses, the use of microwave irradiation to accelerate reactions, and the implementation of these protocols on a gram-scale.
Microwave-Assisted Synthetic Enhancements
Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate reaction rates, often leading to higher yields and purities in significantly shorter reaction times compared to conventional heating methods. nih.govrsc.org This technique has been successfully applied to the synthesis of various triazole derivatives. nih.govrsc.org
For example, microwave heating has been used in the synthesis of 1,3,5-trisubstituted-1,2,4-triazoles, where the reaction was completed in just one minute with an 85% yield, a substantial improvement over the 4+ hours required by conventional methods. nih.gov In another instance, the transformation of 5-acylated N-fluoroalkyl-1,2,3-triazoles into trifluoromethylated ring-fused isoquinolines was achieved through microwave heating, proceeding via ketenimine intermediates. nih.gov This demonstrates the potential of microwave irradiation to drive complex rearrangements and cyclizations in the synthesis of trifluoromethylated heterocycles. nih.gov The efficiency of microwave-assisted synthesis makes it an attractive method for rapid library generation and optimization of reaction conditions. nih.govrsc.org
The table below compares conventional and microwave-assisted synthesis for related triazole derivatives.
| Product | Conventional Method | Microwave-Assisted Method | Reference |
| 3,5-Disubstituted-1,2,4-triazoles | 72 hours (hydrothermal) | 1.5 hours, 85% yield | nih.gov |
| 1,3,5-Trisubstituted-1,2,4-triazoles | >4 hours | 1 minute, 85% yield | nih.gov |
| Ring-fused 1-Trifluoromethylisoquinolines | Not specified | Efficient conversion | nih.gov |
Gram-Scale Synthetic Implementations
The ability to scale up a synthetic protocol from milligram to gram quantities is a critical consideration for the practical application of a compound, whether for extensive biological testing or material science applications. Several methods for synthesizing trifluoromethylated triazoles have been successfully demonstrated on a gram scale.
A metal-free approach for the synthesis of 5-trifluoromethyl-1,2,3-triazoles via a base-mediated cascade annulation of diazo compounds with trifluoroacetimidoyl chlorides has been scaled up to the gram level. rsc.org This protocol is noted for its mild conditions and high efficiency. rsc.org Similarly, a transition-metal-free synthesis of 5-amino-1,2,3-triazoles from carbodiimides and diazo compounds has also proven to be scalable. rsc.org
Furthermore, the synthesis of rufinamide, an antiepileptic drug containing a 1,2,3-triazole core, has been achieved in 96% isolated yield using a continuous flow process with a heterogeneous copper-on-charcoal catalyst. nih.gov This delivered 3.83 grams of the product over a 4-hour period, highlighting the potential for continuous manufacturing of triazole-containing pharmaceuticals. nih.gov The development of such robust and scalable methods is essential for the transition of these valuable compounds from the laboratory to industrial production.
Reactivity, Functionalization, and Derivatization Chemistry of the 5 Trifluoromethyl 1h 1,2,3 Triazole Core
Electrophilic and Nucleophilic Substitution Reactions on the Triazole Ring and Peripheral Substituents
The 1,2,3-triazole ring is generally considered an electron-rich aromatic system, making it susceptible to electrophilic substitution. However, the strongly electron-withdrawing nature of the trifluoromethyl group at C-5 deactivates the triazole ring towards electrophilic attack. Conversely, this deactivation enhances the ring's stability and makes it more resistant to oxidative conditions.
While direct electrophilic substitution on the trifluoromethyl-triazole core is challenging, functionalization often proceeds through precursor modification followed by cyclization. For instance, the reactivity of the triazole N-oxides and N-methoxytriazolium salts shows that the C-5 position can be activated for both electrophilic and nucleophilic attack. rsc.org N-oxides can be halogenated, and the halogen can then be displaced by strong nucleophiles. rsc.org Subsequent deoxygenation provides access to substituted triazoles. rsc.org
Nucleophilic substitution reactions are more common, particularly at the C-4 position, often facilitated by prior functionalization. For example, 4-halogenated 5-(trifluoromethyl)-1,2,3-triazoles can undergo nucleophilic displacement of the halogen. A notable example involves the lithiation of N-pentafluoroethyl-5-phenyl-1,2,3-triazole at the C-4 position with n-BuLi, followed by iodination, demonstrating the stability of the 4-lithio triazole intermediate at low temperatures. acs.org
Directed Functionalization at Nitrogen (N-1) and Carbon (C-4, C-5) Positions
The functionalization of the 5-(trifluoromethyl)-1H-1,2,3-triazole core can be directed to specific positions, allowing for the synthesis of a diverse range of derivatives.
Nitrogen (N-1) Functionalization: The N-1 position of the triazole ring is a common site for functionalization, typically achieved through alkylation or arylation reactions. These reactions are crucial for creating hybrid molecules where the triazole acts as a linker. nih.gov For example, N-alkylation of 1-(pivaloyloxymethyl)-1,2,3-triazoles with alkyl triflates, followed by nucleophile-promoted N1-dealkylation, yields 1,5-disubstituted 1,2,3-triazoles. organic-chemistry.org Metal-free, regioselective N1-alkylation has also been achieved using N-tosyl-1,2,3-triazoles with cyclic 1,3-diketones. beilstein-journals.org
Carbon (C-4) Functionalization: The C-4 position is often functionalized through deprotonation followed by reaction with an electrophile. The stability of 4-lithio triazoles makes this a viable strategy. acs.org Halogenation at the C-4 position provides a versatile handle for further transformations, such as Suzuki-Miyaura cross-coupling reactions. acs.org For instance, 4-bromo triazoles can be coupled with various partners to introduce new carbon-carbon bonds. acs.org
Carbon (C-5) Functionalization: Direct functionalization at the C-5 position is less common due to the presence of the trifluoromethyl group. However, the synthesis of 5-(trifluoromethyl)-1,2,3-triazoles often involves the use of trifluoromethylated building blocks in cycloaddition reactions, which inherently installs the desired group at the C-5 position. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent method for this purpose. organic-chemistry.org
Interactive Table: Directed Functionalization Reactions
| Position | Reaction Type | Reagents/Conditions | Product Type |
|---|---|---|---|
| N-1 | Alkylation | Alkyl halides, base | N-1 alkylated triazoles |
| N-1 | Desulfonylative Alkylation | N-tosyl-1,2,3-triazoles, 1,3-diketones | N-1 alkylated triazoles |
| C-4 | Halogenation | Halogenating agents (e.g., NIS) | 4-halo-triazoles |
| C-4 | Lithiation/Electrophilic Quench | n-BuLi, then electrophile (e.g., I2) | 4-substituted triazoles |
| C-4 | Suzuki-Miyaura Coupling | 4-bromo-triazole, boronic acid, Pd catalyst | 4-aryl/alkyl-triazoles |
Formation of Hybrid and Conjugated Systems Incorporating the Trifluoromethyl Triazole Moiety
The 5-(trifluoromethyl)-1,2,3-triazole moiety is an important component in the construction of hybrid and conjugated molecular systems. Its stability and the ability of the triazole ring to act as a linker are key to its utility in this area. nih.govnih.gov The 1,2,3-triazole ring is often used as a bioisostere for other chemical groups and can participate in hydrogen bonding and π-π stacking interactions, which are important for biological activity. researchgate.netnih.gov
"Click chemistry," particularly the CuAAC reaction, is a powerful tool for synthesizing these hybrid molecules. nih.govmdpi.com This reaction allows for the efficient and regioselective joining of a trifluoromethyl-containing alkyne or azide (B81097) with a partner molecule, creating a stable 1,4-disubstituted triazole linkage. organic-chemistry.org This strategy has been used to create a wide variety of hybrid structures, including those with other heterocyclic rings like pyrazole, quinoline, and benzimidazole. nih.govmdpi.comnih.gov
For example, novel hybrid molecules have been synthesized by clicking propargyl-functionalized pyrazole- mdpi.comnih.govnih.gov-triazole hybrids with various aromatic azides. mdpi.com These reactions are typically high-yielding and produce the desired 1,4-disubstituted triazole regioisomer exclusively. organic-chemistry.org The resulting hybrid molecules often exhibit interesting photophysical and biological properties. mdpi.com
Interactive Table: Examples of Hybrid Systems
| Hybrid System Components | Linkage Strategy | Resulting Hybrid Structure |
|---|---|---|
| Pyrazole- mdpi.comnih.govnih.gov-triazole and Aryl Azide | CuAAC | Pyrazole- mdpi.comnih.govnih.gov-triazole-1,2,3-triazole conjugate |
| Benzimidazole and Alkyne | CuAAC | Benzimidazole-1,2,3-triazole hybrid |
| Quinoline and Alkyne/Azide | CuAAC | Quinoline-1,2,3-triazole conjugate |
| Indanone and Quinoline | Multi-step including CuAAC | Indanone-1,2,3-triazole-quinoline hybrid |
Oxidation and Reduction Pathways of Trifluoromethyl Triazole Derivatives
The 5-(trifluoromethyl)-1,2,3-triazole core is generally stable to both oxidation and reduction. The electron-withdrawing trifluoromethyl group enhances the oxidative stability of the triazole ring.
Information specifically detailing the oxidation and reduction pathways of the this compound core itself is limited in the provided search results. However, some transformations of derivatives have been reported. For instance, the reduction of an N-acetyl 1,2,4-triazole (B32235) analogue with sodium borohydride (B1222165) (NaBH4) to form a secondary alcohol has been described as a step in the synthesis of more complex hybrids. mdpi.com This indicates that functional groups attached to the triazole ring can be selectively reduced without affecting the core structure.
Oxidation reactions are also more likely to occur on peripheral functional groups rather than the triazole ring itself. For example, a primary alcohol attached to a triazole ring can be oxidized to an aldehyde. nih.gov
The stability of the trifluoromethyl triazole core under a variety of reaction conditions, including those involving redox transformations of peripheral groups, underscores its utility as a robust scaffold in medicinal chemistry and materials science. organic-chemistry.orgorganic-chemistry.org
Advanced Structural Elucidation and Theoretical Investigation of 5 Trifluoromethyl 1h 1,2,3 Triazole Systems
Spectroscopic Characterization Methodologies
NMR spectroscopy is indispensable for the unambiguous structural determination of triazole derivatives. The chemical shifts (δ) and coupling constants (J) observed in ¹H, ¹³C, and ¹⁹F NMR spectra offer a detailed map of the molecular framework.
¹H NMR: The proton spectrum of a 1H-1,2,3-triazole system is characterized by signals for the N-H proton and any protons on the triazole ring or its substituents. For the parent 5-(trifluoromethyl)-1H-1,2,3-triazole, a signal corresponding to the C4-H proton would be expected, typically in the aromatic region. In substituted analogues like 1-benzyl-4-phenyl-5-(trifluoromethyl)-1H-1,2,3-triazole, the triazole proton signal appears around δ 8.65 ppm. rsc.org The N-H proton of the triazole ring often appears as a broad singlet at a lower field, for instance, between δ 13.70 and 14.16 ppm in some 1,2,4-triazole (B32235) thiones. nih.govacs.org
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon atoms of the triazole ring in 1,4-disubstituted 1,2,3-triazoles typically resonate in the range of δ 122.0 to 147.1 ppm. rsc.org For 1-benzyl-5-fluoro-4-phenyl-1H-1,2,3-triazole, the carbon attached to the fluorine (C5) shows a characteristic doublet due to C-F coupling (δ 149.77 ppm, d, J = 283.2 Hz), while the C4 carbon appears at δ 125.41 ppm (d, J = 3.4 Hz). nih.gov In this compound, the C5 carbon would exhibit a quartet due to coupling with the three fluorine atoms, and its chemical shift would be influenced by the strong electron-withdrawing nature of the CF₃ group. The carbon of the trifluoromethyl group itself is also observable, typically as a quartet.
¹⁹F NMR: ¹⁹F NMR is particularly diagnostic for trifluoromethylated compounds. The trifluoromethyl group gives a singlet in the absence of other nearby fluorine atoms. Its chemical shift provides information about the electronic environment of the CF₃ group. For example, in 1-benzyl-5-fluoro-4-phenyl-1H-1,2,3-triazole, the fluorine at the C5 position shows a signal at δ -151.95 ppm. nih.gov ¹⁹F NMR spectroscopy can also be used to determine the pKa values of trifluoromethyl-containing heterocycles by analyzing the change in chemical shift with pH. rsc.org
Table 1: Representative NMR Data for Substituted Trifluoromethyl and Fluoro-Triazoles This table provides illustrative data from related compounds due to the scarcity of published spectra for the unsubstituted parent compound.
| Compound | Nucleus | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Reference |
|---|---|---|---|---|
| 1-Benzyl-5-fluoro-4-phenyl-1H-1,2,3-triazole | ¹³C (C5) | 149.77 | d, JCF = 283.2 | nih.gov |
| 1-Benzyl-5-fluoro-4-phenyl-1H-1,2,3-triazole | ¹³C (C4) | 125.41 | d, JCF = 3.4 | nih.gov |
| 1-Benzyl-5-fluoro-4-phenyl-1H-1,2,3-triazole | ¹⁹F | -151.95 | s | nih.gov |
| 1-Benzyl-4-phenyl-1H-1,2,3-triazole | ¹H (Triazole-CH) | 8.65 | s | rsc.org |
| 1-Benzyl-4-phenyl-1H-1,2,3-triazole | ¹³C (Triazole-CH) | 122.0 | rsc.org |
IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. For this compound, the spectrum is expected to show characteristic absorption bands corresponding to the vibrations of the triazole ring, the N-H bond, and the C-F bonds of the trifluoromethyl group. researchgate.netresearchgate.net
N-H Vibrations: The N-H stretching vibration of the triazole ring typically appears as a broad band in the region of 3100-3400 cm⁻¹. For instance, in related 1,2,4-triazole derivatives, N-H stretching bands are observed between 3276–3389 cm⁻¹. nih.govacs.org
C=N and N=N Vibrations: The stretching vibrations of the C=N and N=N bonds within the triazole ring usually occur in the 1400-1650 cm⁻¹ region. nih.govacs.org
C-F Vibrations: The C-F stretching vibrations of the trifluoromethyl group are strong and typically found in the range of 1100-1350 cm⁻¹. These are often the most intense bands in the spectrum.
Ring Vibrations: Other vibrations associated with the triazole ring, such as ring stretching and deformation, appear at lower frequencies. nih.gov
Table 2: Typical IR Absorption Frequencies for Triazole Systems
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| N-H | Stretching | 3100 - 3400 | nih.govacs.org |
| C=N / N=N | Stretching | 1400 - 1650 | nih.govacs.org |
| C-F (of CF₃) | Stretching | 1100 - 1350 | fluorine1.ru |
| C-H (Aromatic/Heteroaromatic) | Stretching | 3000 - 3150 | rsc.org |
Mass spectrometry provides crucial information about the molecular weight and structural features of a compound through analysis of its fragmentation patterns under ionization. researchgate.netresearchgate.net For this compound (C₃H₂F₃N₃), the calculated monoisotopic mass is approximately 137.02 Da.
The fragmentation of 1,2,3-triazoles is highly dependent on the substituents. rsc.org Common fragmentation pathways for the triazole ring include the loss of a molecule of nitrogen (N₂, 28 Da), which is a very common process for these heterocycles. nih.gov Other typical fragmentations involve the loss of HCN (27 Da). rsc.org For trifluoromethyl-substituted heterocycles, the loss of the CF₃ radical (•CF₃, 69 Da) is a characteristic fragmentation pathway. fluorine1.ru The mass spectrum would therefore be expected to show a prominent molecular ion peak [M]⁺ and key fragment ions corresponding to [M-N₂]⁺, [M-HCN]⁺, and [M-CF₃]⁺.
X-ray Crystallography for Solid-State Structural Determination
Single-crystal X-ray crystallography provides the most definitive, three-dimensional structural information for a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure for the parent this compound is not widely reported, analysis of closely related structures reveals key features. For example, the crystal structure of 1-benzyl-4-(4-fluorophenyl)-5-iodo-1H-1,2,3-triazole confirmed the connectivity and planarity of the triazole ring. nih.gov Similarly, the structures of other N-fluoroalkyl-5-substituted-1,2,3-triazoles have been confirmed by X-ray crystallography. acs.org These studies show that the 1,2,3-triazole ring is an essentially flat, pentagonal heterocycle. The trifluoromethyl group would adopt a tetrahedral geometry, and its presence would significantly influence the crystal packing through dipole-dipole interactions and potential weak hydrogen bonding involving the fluorine atoms.
Computational Chemistry and Quantum Mechanical Analyses
Theoretical calculations are powerful tools for complementing experimental data, offering insights into molecular properties that can be difficult to measure directly.
Density Functional Theory (DFT) is a widely used computational method to predict the geometric and electronic properties of molecules. DFT calculations, often using the B3LYP functional with basis sets like 6-311++G**, can accurately model the structure of triazole systems. nih.govnih.gov
Electronic Structure: DFT calculations can determine the distribution of electron density and map the molecular electrostatic potential (MEP). For a molecule like this compound, the MEP surface would show negative potential (red regions) localized around the nitrogen atoms of the triazole ring and the fluorine atoms of the CF₃ group, indicating their role as centers of negative charge and potential sites for electrophilic attack or hydrogen bonding. nih.gov The region around the N-H proton would show a positive potential (blue region). nih.gov
Conformation and Geometry: DFT calculations can be used to optimize the molecular geometry, providing theoretical values for bond lengths and angles that are typically in good agreement with experimental data from X-ray crystallography. researchgate.net These calculations confirm the planarity of the triazole ring. For related triazoles, DFT has been used to support the regioselectivity of synthetic reactions and to understand the stability of different isomers. nih.govresearchgate.net The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can also be calculated, providing insights into the chemical reactivity and electronic transitions of the molecule. nih.gov
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Analysis
Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the charge distribution across a molecule, thereby predicting its reactivity towards electrophilic and nucleophilic attacks. mdpi.comresearchgate.net The MEP surface illustrates the electrostatic potential, with different colors indicating varying charge densities. Typically, red areas signify regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue areas denote electron-deficient regions (positive potential), which are favorable for nucleophilic attack. mdpi.comirjweb.com Green or yellow regions represent neutral or zero potential areas. mdpi.com
For triazole derivatives, the nitrogen atoms of the ring, with their lone pairs of electrons, generally appear as regions of negative electrostatic potential (red), making them potential sites for electrophilic interactions. irjweb.comajchem-a.com In the case of this compound, the introduction of the trifluoromethyl (CF₃) group significantly influences this charge distribution. The CF₃ group is a strong electron-withdrawing group due to the high electronegativity of fluorine atoms. mdpi.com This inductive effect deactivates the aromatic ring, making it less electron-rich. mdpi.com Consequently, the MEP map would show a pronounced positive potential (blue) around the CF₃ group and the adjacent carbon atom, while the nitrogen atoms of the triazole ring would remain the most electron-rich centers (red), albeit with reduced electron density compared to an unsubstituted triazole. mdpi.comnih.gov This analysis is vital for understanding drug-receptor interactions and predicting sites of intermolecular bonding. nih.gov
Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Energy Gaps
Frontier Molecular Orbital (FMO) theory is fundamental to understanding the chemical reactivity and electronic properties of molecules by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). youtube.comlibretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. elixirpublishers.com A small energy gap implies high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.comelixirpublishers.com
In triazole systems, the HOMO is often distributed over the triazole ring and any electron-donating substituents, while the LUMO is localized on the triazole ring and electron-withdrawing groups. For substituted purines connected to a 1,2,3-triazole ring, the HOMO can be centered on the purine (B94841) and the LUMO on the triazole, creating a push-pull system. nih.gov The introduction of a potent electron-withdrawing group like trifluoromethyl at the C5 position of the 1,2,3-triazole ring is expected to significantly lower the energy of both the HOMO and LUMO. The LUMO, in particular, would likely be heavily localized on the trifluoromethyl group and the adjacent triazole carbon. This localization enhances the electrophilicity of that region. The HOMO-LUMO energy gap in such systems dictates their potential as materials for optoelectronic devices. nih.gov
Theoretical studies on similar triazole hybrids have calculated HOMO-LUMO energy gaps (ΔE) to be in the range of 3.37 to 4.76 eV. nih.gov The eventual charge transfer interaction within the molecule, indicated by the HOMO-LUMO gap, is often responsible for its bioactivity. irjweb.com
Investigation of Ionization Potentials and Electron Affinities
Ionization Potential (IP) and Electron Affinity (EA) are fundamental electronic properties that quantify a molecule's ability to lose or gain an electron, respectively. They are directly related to the energies of the frontier molecular orbitals. According to Koopmans' theorem, the IP can be approximated as the negative of the HOMO energy (-EHOMO), and the EA can be approximated as the negative of the LUMO energy (-ELUMO). These parameters are essential for predicting the charge transfer capabilities of a molecule in chemical reactions.
From these core properties, other chemical reactivity descriptors can be calculated: irjweb.com
Electronegativity (χ): A measure of an atom's or molecule's ability to attract electrons. It is calculated as χ = (IP + EA) / 2.
Chemical Hardness (η): A measure of resistance to charge transfer. It is calculated as η = (IP - EA) / 2. A large HOMO-LUMO gap corresponds to a hard molecule, while a small gap corresponds to a soft molecule.
Chemical Softness (S): The reciprocal of hardness (S = 1/η).
Electrophilicity Index (ω): Measures the energy stabilization when the system acquires an additional electronic charge. It is calculated as ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ).
Below is a table of representative theoretical values for a triazole derivative, illustrating these parameters.
| Parameter | Formula | Description |
| Ionization Potential (IP) | IP ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (EA) | EA ≈ -ELUMO | Energy released when an electron is added. |
| Electronegativity (χ) | χ = (IP + EA)/2 | Ability to attract electrons. |
| Chemical Hardness (η) | η = (IP - EA)/2 | Resistance to change in electron distribution. |
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational method for analyzing intermolecular interactions within a crystal lattice. bohrium.com By mapping properties like the normalized contact distance (dnorm) onto the surface, it provides a visual and quantitative summary of all close intermolecular contacts. nih.gov
Fingerprint plots derived from the Hirshfeld surface quantify the contribution of each type of interaction to the total surface area. For the aforementioned derivative, these contributions were broken down as follows:
| Interaction Type | Contribution (%) |
|---|---|
| F···H/H···F | 36.6 |
| F···F | 13.6 |
| H···H | 5.7 |
| O···H/H···O | 4.6 |
These data underscore the dominant role of interactions involving the fluorine atoms of the trifluoromethyl group in dictating the crystal packing of these molecules. nih.gov
Tautomerism and Isomerism Studies of Trifluoromethyl Triazole Scaffolds
The 1,2,3-triazole ring system exhibits both tautomerism and isomerism, which are critical to its chemical identity and reactivity.
Tautomerism: For an N-unsubstituted 1,2,3-triazole, the annular proton can reside on any of the three nitrogen atoms, leading to different tautomeric forms. In the case of this compound, the proton can be located on N1 (1H-tautomer) or N2 (2H-tautomer). The N3 position is equivalent to N1 due to symmetry. Studies on the parent 1,2,3-triazole have shown that in aqueous solution, the 2H-tautomer is generally favored. rsc.org However, the substitution pattern and the electronic nature of substituents can shift this equilibrium. rsc.orgntu.edu.iq The presence of the electron-withdrawing CF₃ group at the C5 position makes the NH proton more acidic. nih.gov Subsequent reactions, such as alkylation, can occur regioselectively at different nitrogen atoms depending on the reaction conditions, leading to a mixture of N1- and N2-substituted isomers. nih.gov
Isomerism: Beyond tautomerism, constitutional isomerism is also significant. The reaction of azides with alkynes (a common route to 1,2,3-triazoles) can lead to different regioisomers. For instance, the cycloaddition of an azide (B81097) with a terminal alkyne can produce a mixture of 1,4- and 1,5-disubstituted 1,2,3-triazoles. nih.gov Furthermore, the 1,2,3-triazole ring is an isomer of the 1,2,4-triazole and 1,3,4-oxadiazole (B1194373) rings, and synthetic pathways can sometimes be directed to selectively form one isomer over another. mdpi.comnih.gov For example, acid-switchable syntheses have been developed that can selectively produce either trifluoromethylated triazoles or isoxazoles from the same starting materials (CF₃-ynones and sodium azide). nih.gov The specific isomer formed has a profound impact on the molecule's three-dimensional structure, electronic properties, and biological activity. frontiersin.org
Influence of the Trifluoromethyl Group on Triazole Chemical and Intermolecular Behavior
Electronic Effects: Strong Electron-Withdrawing Nature and its Consequences
The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of the three fluorine atoms. This strong inductive effect (-I) significantly reduces the electron density of the 1,2,3-triazole ring to which it is attached.
The consequences of this electron-withdrawing nature are substantial. It leads to a notable increase in the ionization potential and electron affinity of the molecule. nih.govacs.org For instance, in a series of 4-(carbazolyl-R-benzoyl)-5-CF3-1H-1,2,3-triazole derivatives, the presence of the -CF3 group contributes to high ionization potentials, ranging from 5.98 to 6.22 eV. acs.org The addition of a second trifluoromethyl group to the structure can raise the ionization potential to the highest value in the series. nih.govacs.org This indicates a greater energy requirement to remove an electron from the molecule, a direct result of the electron-deficient nature of the ring system.
Similarly, the electron affinity of these compounds is increased. The values for a series of triazoles showed a tendency to increase as the substituents became more electron-deficient, with the deepest electron affinity observed in a compound containing two -CF3 groups. nih.govacs.org This enhanced ability to accept an electron is a key feature of trifluoromethylated compounds and makes them valuable in the design of electron-transporting materials. nih.gov The electron-withdrawing effect of the -CF3 group considerably reduces the electronic charge of the connected atoms. acs.org This perturbation of the electronic structure is fundamental to the altered reactivity and properties of 5-(trifluoromethyl)-1H-1,2,3-triazole compared to its non-fluorinated counterpart.
Table 1: Electronic Properties of Substituted 4-(Carbazolyl-R-benzoyl)-5-CF3-1H-1,2,3-triazole Derivatives
| Substituent (R) | Ionization Potential (eV) | Electron Affinity (eV) |
|---|---|---|
| (m-methyl)-phenyl | 5.98 | 3.09 |
| (3-trifluoromethyl)-phenyl | 6.22 | 3.35 |
Data sourced from studies on derivatized 5-(trifluoromethyl)-1H-1,2,3-triazoles. acs.org
Steric Effects and Conformational Preferences of Trifluoromethyl Substituents
The trifluoromethyl group is significantly larger than a hydrogen atom and comparable in size to an isopropyl group. This steric bulk can influence the conformational preferences of the molecule and its ability to interact with other molecules. The introduction of a -CF3 group can create steric hindrance that affects reaction rates and molecular packing in the solid state. nih.govacs.org
In trifluoromethylated compounds, rotation around the C-CF3 bond is generally considered to have a low energy barrier. However, the conformation of the -CF3 group can be influenced by non-covalent interactions with neighboring parts of the molecule or with adjacent molecules in a crystal lattice. nih.gov While specific conformational analysis of this compound is not extensively detailed in the reviewed literature, studies on related fluoroalkanes and heterocyclic systems show that non-covalent fluorine interactions can lead to programmable conformational behaviors. nih.gov The gauche effect, driven by stereoelectronic factors, can also play a role in the conformational preferences of molecules containing fluorine. nih.gov In some acyl triflates, the syn-anti conformer is found to be the most stable. mdpi.com The steric demand of substituents can be a crucial factor in determining reaction outcomes. nih.gov
Modulation of Acidity and Basicity within the Triazole Ring System
The strong electron-withdrawing nature of the trifluoromethyl group has a pronounced effect on the acidity and basicity of the 1,2,3-triazole ring. The unsubstituted 1H-1,2,3-triazole is a weak acid with a pKa of approximately 9.3-9.4. nih.govwikipedia.org The attachment of a -CF3 group significantly increases the acidity of the N-H proton on the triazole ring.
This increased acidity is due to the stabilization of the resulting triazolate anion. The electron-withdrawing -CF3 group delocalizes the negative charge on the anion, making the conjugate base more stable and, consequently, the parent triazole a stronger acid. While the specific pKa of this compound is predicted to be around 6.43, experimental studies on related compounds confirm this acidifying effect. chemicalbook.com For example, the presence of a trifluoroacetyl group, another potent electron-withdrawing substituent, renders NH-triazoles highly acidic. nih.gov Studies on other trifluoromethylazoles have also shown that the -CF3 group significantly lowers the pKa compared to the non-fluorinated analogues. rsc.org
Conversely, the basicity of the triazole ring is reduced. The nitrogen atoms in the 1,2,3-triazole ring have lone pairs of electrons that can accept a proton. The electron-withdrawing -CF3 group pulls electron density away from these nitrogen atoms, making their lone pairs less available for protonation and thereby decreasing the basicity of the molecule.
Table 2: Acidity (pKa) of 1,2,3-Triazole and a Related Derivative
| Compound | pKa |
|---|---|
| 1H-1,2,3-Triazole | 9.4 wikipedia.org |
| 5-Hydroxy-4-methyl-1-phenyl-1,2,3-triazole | 4.20 nih.gov |
Impact on Hydrogen Bonding and Other Non-Covalent Interactions
The trifluoromethyl group significantly influences the non-covalent interactions of the triazole. While the C-F bond is highly polar, the fluorine atoms in a -CF3 group are generally considered weak hydrogen bond acceptors. researchgate.net However, they can participate in various other non-covalent interactions, including C-H···F-C hydrogen bonds and C-F···F-C interactions. researchgate.netrsc.org The nature of these interactions is complex and has been a subject of debate, but their existence and importance in crystal engineering are now more widely recognized. rsc.orgacs.org
The primary impact of the -CF3 group on hydrogen bonding often relates to its electronic effect on the triazole ring itself. By increasing the acidity of the N-H proton, the -CF3 group enhances its ability to act as a hydrogen bond donor. The N-H group in this compound is therefore expected to form stronger hydrogen bonds compared to the N-H in unsubstituted 1,2,3-triazole.
The triazole ring itself is capable of forming various non-covalent interactions. The nitrogen atoms can act as hydrogen bond acceptors, and the ring can participate in π-π stacking interactions. researchgate.net The introduction of a -CF3 group can modulate these interactions through its electronic and steric effects. The electron-deficient nature of the trifluoromethylated triazole ring might influence its stacking interactions with other aromatic systems. Studies on fluorinated 1,2,3-triazole derivatives show that N–H⋯O and N–H⋯N hydrogen bonds are common motifs in their crystal structures. rsc.org The specific patterns of these interactions are crucial in determining the supramolecular architecture of the compounds in the solid state.
Advanced Research Applications of 5 Trifluoromethyl 1h 1,2,3 Triazole Derivatives
Applications in Materials Science and Engineering
The unique properties imparted by the trifluoromethyl group, such as high thermal stability, chemical resistance, and low surface energy, make 5-(trifluoromethyl)-1H-1,2,3-triazole derivatives attractive candidates for the development of specialized materials. nih.gov
Development of Advanced Polymers and Coatings
The introduction of trifluoromethyl groups into polymer structures can lead to materials with enhanced properties. These fluorinated groups are known to produce compounds with high polarity, exceptional thermal stability, robust chemical resistance, low surface energies, and hydrophobicity. researchgate.net Derivatives of 1,2,3-triazole are noted for their stability under a wide range of conditions, including resistance to hydrolysis, oxidation, and reduction. mdpi.com This makes them suitable for creating durable polymers and protective coatings. For instance, 1,2,3-triazole derivatives have been investigated as effective corrosion inhibitors for various metals and alloys, forming stable protective films on material surfaces. mdpi.comnih.gov The combination of the stable triazole ring and the property-enhancing CF3 group provides a powerful strategy for designing next-generation polymers and coatings for demanding applications.
Design of Organic Light-Emitting Diode (OLED) Components and Blue Emitters
In the field of optoelectronics, 1,2,3-triazole derivatives are being explored for their potential in OLED technology. Researchers have developed bipolar host materials incorporating a 1,2,3-triazole moiety to create highly efficient phosphorescent OLEDs. rsc.org One such host material, 9,9′-(2-((4-phenyl-1,2,3-triazol-1-yl)methyl)biphenyl-4,4′-diyl)biscarbazole (CBP-TA), demonstrated excellent bipolar carrier transport properties, which are crucial for achieving high efficiency in OLED devices, particularly for blue phosphorescent emitters. rsc.org The inherent electronic characteristics of the triazole ring, when integrated into larger conjugated systems, can be fine-tuned to achieve the desired energy levels for efficient charge injection, transport, and light emission in OLEDs.
Energetic Materials Research: Studies on Detonation Properties and Thermal Stability
The trifluoromethyl group is denser than the commonly used nitro group, making it a valuable component in the design of high-density energetic materials. nih.gov Research into this compound derivatives has yielded novel energetic compounds with a focus on achieving high thermal stability and insensitivity to mechanical stimuli. nih.govresearchgate.net
For example, a fused triazole-triazine compound, 3-nitro-7-(trifluoromethyl)-1,2,4-triazolo[5,1-c]-1,2,4-triazin-4-amine (TFX), was synthesized and shown to have excellent thermal stability, with a decomposition temperature above 300 °C, and a high density of 1.88 g·cm⁻³. nih.govbohrium.com While the trifluoromethyl group can sometimes depress detonation properties compared to nitro groups, it significantly enhances thermal stability and density. nih.gov Studies comparing trifluoromethyl (-CF3) substituted triazoles with pentafluorosulfanyl (-SF5) analogs found that the -SF5 materials generally exhibit higher densities and more favorable detonation properties. researchgate.net However, certain fluorinated triazene-(1,2,3-triazole) compounds with CF3 groups show detonation properties comparable to those of TNT while maintaining high thermal stability (>270 °C) and impact insensitivity. researchgate.net
| Compound | Density (g·cm⁻³) | Thermal Stability (Decomposition Temp.) | Calculated Detonation Velocity (m·s⁻¹) | Calculated Detonation Pressure (GPa) | Reference |
|---|---|---|---|---|---|
| TFX | 1.88 | 300.3 °C | Lower than TTX | Lower than TTX | nih.govbohrium.com |
| CF3-Triazoles (general) | 1.62 - 1.70 | >270 °C (most) | 6338 - 6429 | Not Specified | researchgate.net |
| TTX (for comparison) | Not Specified | Not Specified | 8580 | 31.2 | nih.gov |
| TNT (for comparison) | Not Specified | Not Specified | Comparable to some CF3-triazoles | Comparable to some CF3-triazoles | researchgate.net |
Contributions to Agrochemical Research
The 1,2,3-triazole scaffold is a vital component in the development of modern agrochemicals. nih.gov The inclusion of a trifluoromethyl group can enhance the biological efficacy and stability of these compounds.
Investigation of Potential as Pesticides and Herbicides
Trifluoromethyl-containing triazole derivatives have been actively investigated for their pesticidal properties. Patents have been filed for compositions containing compounds such as (R)-2-[4-(4-chlorophenoxy)-2-(trifluoromethyl)phenyl]-1-(1H-1,2,4-triazol-1-yl)propan-2-ol for combating phytopathogenic fungi and other pests like insects and acarids. google.com The trifluoromethyl group is a key feature in many modern agrochemicals, where it can increase the compound's ability to penetrate biological membranes and resist metabolic degradation, leading to more potent and persistent activity. mdpi.com The synthetic accessibility of 1,2,3-triazoles allows for the creation of large libraries of compounds for screening against various agricultural pests. researchgate.net
Research in Medicinal Chemistry and Chemical Biology (Mechanism and Design Focused)
In drug design, the 1,2,3-triazole ring is considered a critical scaffold due to its unique structural features and synthetic accessibility, while the trifluoromethyl group is a key tool for optimizing a molecule's therapeutic profile. mdpi.comresearchgate.net The CF3 group can enhance metabolic stability, membrane permeability, and binding affinity to biological targets. mdpi.comnih.gov Research has focused on designing derivatives that target specific enzymes and receptors implicated in various diseases.
The design strategy often involves combining the 1,2,3-triazole core with other pharmacologically active scaffolds to create hybrid molecules with novel mechanisms of action. nih.gov For instance, researchers have designed 1,2,3-triazole-containing derivatives of indole, chalcone, and podophyllotoxin (B1678966) as potential anti-cancer agents that function by inducing apoptosis or inhibiting crucial cellular processes like tubulin polymerization. nih.gov Other research has focused on designing 1,2,3-triazole analogs as specific enzyme inhibitors. This includes the development of potent inhibitors for carbonic anhydrase-II and antiparasitic agents that may target enzymes like farnesyl/geranylgeranyl diphosphate (B83284) synthase in Plasmodium falciparum. nih.govnih.gov A notable example of mechanism-focused design is the structural optimization of 1H-1,2,3-triazole-4-carboxamides to create highly potent and selective inverse agonists and antagonists of the Pregnane X Receptor (PXR), which plays a crucial role in drug metabolism. nih.gov
| Derivative Class | Biological Target/Mechanism | Therapeutic Area | Reference |
|---|---|---|---|
| 1H-1,2,3-Triazole-4-carboxamides | Inverse agonist/antagonist of Pregnane X Receptor (PXR) | Modulation of Drug Metabolism | nih.gov |
| 1,2,3-Triazole-Podophyllotoxin Hybrids | Inhibition of Topoisomerase-IIα | Oncology (Prostate Cancer) | nih.gov |
| 1,2,3-Triazole-Benzofuran Hybrids | Inhibition of Tubulin Polymerization | Oncology | nih.gov |
| Prenyl-1,2,3-triazoles | Potential inhibition of PfFPPS/GGPPS | Antiparasitic (Malaria) | nih.gov |
| Substituted 1H-1,2,3-triazole analogs | Inhibition of Carbonic Anhydrase-II | Various (e.g., glaucoma) | nih.gov |
| Carboxyamidotriazole (CAI) | Inhibition of NANOG, induction of apoptosis | Oncology (Lung Cancer) | nih.gov |
Role as a Privileged Pharmacophore in Drug Design
The this compound moiety is increasingly recognized as a privileged pharmacophore in modern drug discovery. nih.govfrontiersin.orgnih.gov A pharmacophore is an abstract description of molecular features necessary for molecular recognition of a ligand by a biological macromolecule. The trifluoromethyl-triazole scaffold possesses a unique combination of properties that make it an attractive building block for medicinal chemists. nih.gov
The 1,2,3-triazole ring itself is an excellent bioisostere for other chemical groups and serves as a rigid linker that correctly orients other functional groups for optimal interaction with biological targets. nih.gov It is chemically stable and participates in dipole-dipole interactions, hydrogen bonding (as an acceptor), and halogen bonding. nih.gov
The addition of a trifluoromethyl (-CF3) group significantly enhances the pharmacophore's utility. bohrium.commdpi.com Key properties conferred by the -CF3 group include:
Increased Lipophilicity : The -CF3 group is highly lipophilic, which can improve a molecule's ability to cross cellular membranes and enhance its bioavailability. mdpi.comnih.gov
Metabolic Stability : The carbon-fluorine bond is one of the strongest in organic chemistry, making the -CF3 group highly resistant to metabolic degradation, particularly oxidative processes. mdpi.comnih.gov This can increase the half-life of a drug candidate.
Enhanced Binding Affinity : The strong electron-withdrawing nature of the -CF3 group can alter the electronic properties of the entire molecule, potentially leading to stronger and more specific interactions with target proteins. bohrium.com
Modulation of pKa : The presence of the -CF3 group can influence the acidity or basicity of nearby functional groups, which is critical for optimizing a compound's ionization state at physiological pH.
This combination of a stable, interactive triazole ring and the property-enhancing -CF3 group makes the this compound a versatile and powerful scaffold for developing drug candidates with improved potency, selectivity, and pharmacokinetic profiles. nih.govfrontiersin.orgresearchgate.net
Mechanism-Based Enzyme Inhibition Studies by Trifluoromethyl Triazole Derivatives
A primary mechanism for many triazole-based antifungal agents is the inhibition of cytochrome P450 (CYP) enzymes, specifically lanosterol (B1674476) 14α-demethylase (CYP51). nih.gov This enzyme is vital for the synthesis of ergosterol (B1671047), a key component of fungal cell membranes. The triazole nitrogen atom (N4) coordinates to the heme iron atom in the enzyme's active site, preventing the natural substrate from binding and halting ergosterol production. nih.govresearchgate.net The trifluoromethyl group often enhances this interaction by increasing the compound's affinity for the hydrophobic active site. nih.gov
Trifluoromethyl triazole derivatives have also been studied as inhibitors of other enzyme classes:
Proteases : Certain triazole derivatives have been designed to target viral proteases, such as the SARS-CoV-2 3C-like protease (3CLpro), where they interact with key catalytic residues like cysteine. nih.gov
Kinases : As kinase inhibitors, these compounds can compete with ATP for binding to the kinase domain, a common strategy in anticancer drug design. The triazole scaffold can form hydrogen bonds within the hinge region of the kinase, while appended groups occupy adjacent hydrophobic pockets. nih.gov
Dihydrofolate Reductase (DHFR) : Some fluorinated triazoles have been found to inhibit DHFR, an enzyme involved in nucleotide synthesis, which is a target for both anticancer and antibacterial agents. nih.govfrontiersin.org
Metallo-β-Lactamases (MBLs) : Specific triazole derivatives have shown the ability to inhibit MBLs like VIM-2, which are responsible for bacterial resistance to β-lactam antibiotics. researchgate.net The inhibition mechanism can involve coordination of the triazole ring to the zinc ions in the active site. researchgate.net
α-Glucosidase : Triazole derivatives have demonstrated inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion, making them potential candidates for anti-diabetic agents. nih.govnih.gov
These studies show that the trifluoromethyl triazole core can be adapted to inhibit diverse enzyme families through various mechanisms, including direct coordination to metal cofactors, competitive binding at active sites, and allosteric modulation.
Molecular Interactions with Biological Macromolecules and Target Specificity
The efficacy and specificity of a drug are determined by its precise interactions with its biological target. Molecular modeling and structural biology studies have provided detailed insights into how trifluoromethyl triazole derivatives bind to macromolecules.
The 1,2,3-triazole ring is capable of forming several types of non-covalent interactions:
Hydrogen Bonds : The nitrogen atoms of the triazole ring can act as hydrogen bond acceptors.
Dipole-Dipole and Halogen-Bond-like Interactions : The unique electronic distribution of the triazole ring allows for these favorable interactions.
π-π Stacking : The aromatic nature of the triazole ring can facilitate stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in a protein's binding pocket.
The trifluoromethyl group primarily engages in hydrophobic and van der Waals interactions . Its lipophilicity drives it into hydrophobic pockets within the target protein, often displacing water molecules and contributing favorably to the binding entropy. researchgate.net
Specific examples from research illustrate these interactions:
Antifungal CYP51 Inhibition : In docking studies with Candida albicans CYP51, a triazole derivative's nitrogen atom coordinates with the heme iron. researchgate.net A difluorophenyl group attached to the scaffold is positioned in a sub-pocket where a fluorine atom forms a hydrogen bond with the backbone of Gly307, while a side chain extends into another subsite to make hydrophobic contacts. researchgate.net
Metallo-β-Lactamase Inhibition : A triazole-based inhibitor was shown to bind to the VIM-2 active site through zinc coordination via the triazole ring, while also making critical hydrophobic interactions with residues Phe61 and Tyr67 on a flexible loop, contributing to its selectivity. researchgate.net
Anticancer Activity : In the design of sorafenib (B1663141) analogs, the 1,2,3-triazole core and an aryl urea (B33335) moiety were retained to ensure interaction with key residues in the target kinase. nih.gov The triazole acts as a linker and pharmacophore, while other parts of the molecule establish specific contacts that determine cytotoxicity. nih.gov
Target specificity is achieved by tailoring the substituents on the trifluoromethyl-triazole scaffold. By modifying these groups, a lead compound can be optimized to fit the unique topology and chemical environment of the desired target's binding site, while minimizing interactions with off-target proteins. nih.gov
Design Principles for Lead Compounds with Diverse Biological Activities
The design of lead compounds based on the this compound scaffold follows several key principles. The core scaffold provides metabolic stability and a foundation for molecular interactions. nih.govnih.gov The primary strategy involves decorating this core with various substituents to achieve high potency and selectivity for a specific biological target. This approach, often referred to as "decoration" or "functionalization," leverages the synthetic accessibility of triazoles, particularly through "click chemistry." nih.govacs.org
Quantitative Structure-Activity Relationship (QSAR) studies are frequently employed to guide these designs. semanticscholar.org By correlating structural features with biological activity, QSAR models can predict the potency of new, un-synthesized derivatives and identify which molecular properties and substituents are crucial for activity. semanticscholar.org
The trifluoromethyl-triazole scaffold is a prominent feature in the design of modern anticancer agents. benthamscience.com Strategies often involve hybridizing this scaffold with other known anticancer pharmacophores. nih.gov
Inhibition of Kinases : Many anticancer drugs target protein kinases. Derivatives are designed to mimic the ATP molecule, with the triazole core often interacting with the hinge region of the kinase active site. nih.gov
Tubulin Polymerization Inhibition : Compounds can be designed to interact with the colchicine (B1669291) binding site on tubulin, disrupting microtubule dynamics and arresting the cell cycle. The triazole can serve as a linker between two aromatic domains that occupy different regions of the binding site. nih.gov
Targeting Specific Cell Lines : Research has shown that the substitution pattern on the triazole ring system can determine the selectivity and potency against different cancer cell lines. nih.gov For example, one study found that a derivative with a trifluoromethyl group at the para position was most potent against a breast cancer cell line (MDA-MB-231). nih.govfrontiersin.org Another trifluoromethyl-substituted compound showed significant potency against MCF-7 breast carcinoma cells. frontiersin.orgfrontiersin.org
Hybrid Molecules : A common strategy is to link the trifluoromethyl-triazole moiety to other anticancer fragments, such as indole, chalcone, or steroid cores, to create hybrid molecules with enhanced activity or novel mechanisms of action. nih.gov
| Compound Class | Cancer Cell Line(s) | Observed Activity (IC₅₀) | Target/Mechanism | Reference |
| Trifluoromethyl-Substituted Triazole-Coumarin | MCF-7 (Breast) | > Average Potency | Cancer Cell Growth Inhibition | frontiersin.orgfrontiersin.org |
| Thiazolo[4,5-d]pyrimidine-CF₃ Derivatives | A375, C32, DU145, MCF-7 | Variable | Antiproliferative | nih.gov |
| 1,2,3-Triazole-Urea Hybrids | HepG2 (Liver) | Highly Selective Cytotoxicity | Not specified | nih.gov |
| Trifluoromethyl-Substituted Triazoles | MDA-MB-231 (Breast), HT-29 (Colon) | IC₅₀ = 28 µM (Breast) | DHFR Inhibition | nih.govfrontiersin.org |
| 1,2,3-Triazole-Chalcone Hybrids | A549 (Lung) | 8.67–11.62 μM | Not specified | nih.gov |
This table is for illustrative purposes and represents a selection of findings.
The trifluoromethyl-triazole scaffold is a cornerstone in the development of antimicrobial and especially antifungal agents. nih.govresearchgate.net
Antifungal Agents : The primary strategy is the inhibition of fungal lanosterol 14α-demethylase (CYP51). Design principles focus on optimizing the side chain attached to the triazole to enhance interactions within the enzyme's active site. researchgate.net Studies have shown that introducing 4-substituted phenyl piperazine (B1678402) side chains can significantly boost antifungal activity. Derivatives containing a trifluoromethyl group have demonstrated potent activity against various pathogenic fungi, including Candida albicans, Aspergillus fumigatus, and Botrytis cinerea. nih.govnih.gov
Antibacterial Agents : For antibacterial agents, the strategy often involves incorporating the trifluoromethyl-triazole moiety into existing antibiotic scaffolds, such as quinolones, or creating novel hybrid structures. nih.govnih.gov The electron-withdrawing trifluoromethyl group has been noted as being favorable for antitubercular activity. nih.gov Research has identified 4-trifluoromethyl bithiazole derivatives that exhibit broad-spectrum activity against both viruses and bacteria, including drug-resistant strains. rsc.org
| Compound Class | Target Organism(s) | Observed Activity (MIC) | Reference |
| Triazolo[4,3-c]trifluoromethylpyrimidines | Botrytis cinerea | Good Inhibition Rates (e.g., 80.38%) | nih.gov |
| Benzimidazole-Triazole-CF₃ Hybrids | Mycobacterium tuberculosis | MIC = 6.25 µg/mL | nih.gov |
| 4-Trifluoromethyl Bithiazoles | E. coli, A. baumannii, Gram-positives | Synergistic and Broad-Spectrum Activity | rsc.org |
| Metronidazole-1H-1,2,3-Triazole Hybrids | Various Bacteria and Fungi | Potent Inhibition | beilstein-journals.org |
This table is for illustrative purposes and represents a selection of findings. MIC = Minimum Inhibitory Concentration.
Researchers are actively exploring trifluoromethyl-triazole derivatives as lead compounds for treating viral and parasitic diseases. nih.govresearchgate.net
Antiviral Agents : The triazole scaffold is a known component of antiviral drugs. nih.govresearchgate.net Design strategies focus on inhibiting key viral enzymes. For instance, quinolone-triazole conjugates containing trifluoromethyl groups have been developed as potent agents against SARS-CoV-2, likely by targeting its proteases or interfering with viral entry. nih.gov Other studies have identified trifluoromethyl derivatives active against Herpes simplex virus (HSV-1) and various RNA viruses like Zika virus (ZIKV). rsc.orgmdpi.com The mechanism often involves preventing viral replication or the formation of complete, infectious viral particles. mdpi.com
Antimalarial Prototypes : The trifluoromethyl group is a feature of the important antimalarial drug mefloquine. nih.gov Rational drug design has been used to create trifluoromethyl-triazole derivatives that target essential parasite enzymes. One approach involved replacing the heterocyclic ring of sulfonamide drugs with a trifluoromethyl-triazole ring to target the Plasmodium falciparum dihydropteroate (B1496061) synthase (DHPS) enzyme. nih.gov Other work has focused on bi-triazole structures, which have shown promising activity against both the asexual and sexual stages of the parasite. nih.gov
These explorations highlight the chemical tractability and biological potential of the this compound core in developing next-generation therapeutic agents against a wide array of challenging diseases.
Investigations into Neuroprotective and Antidiabetic Agents
The unique structural and electronic properties of the this compound scaffold have prompted its investigation in the development of novel therapeutic agents, particularly for neurodegenerative diseases and diabetes mellitus. The trifluoromethyl group is a key feature, known to enhance metabolic stability, membrane permeability, and binding affinity of molecules to their biological targets.
Neuroprotective Applications
Derivatives of trifluoromethyl-substituted triazoles are being explored for their potential to combat neurodegenerative diseases like Alzheimer's and Parkinson's disease. Research has focused on their ability to inhibit processes central to disease progression, such as protein aggregation and neuroinflammation.
One area of investigation involves the development of molecules that can inhibit the aggregation of alpha-synuclein (B15492655) (α-syn), a protein whose misfolding is a hallmark of Parkinson's disease. nih.gov While direct studies on this compound are limited, research on analogous 1,2,4-triazole (B32235) structures provides insight. For instance, derivatives of 5-(4-pyridinyl)-4H-1,2,4-triazole have been shown to reduce the aggregation of α-syn. nih.gov
Another approach involves creating hybrid molecules that combine the triazole ring with other pharmacologically active scaffolds. A study on triazole-pyrimidine hybrids included a derivative containing a 1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl moiety. nih.gov This compound, specifically ethyl 4-(4-methoxyphenyl)-6-methyl-2-(4-((1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methyl) piperazin-1-yl)pyrimidine-5-carboxylate (ZA4), was evaluated for its neuroprotective and anti-neuroinflammatory properties. nih.gov The development of such multi-target agents is a promising strategy for complex diseases. nih.gov
Furthermore, 1,3,5-triphenyl-1,2,4-triazole derivatives have demonstrated neuroprotective effects in models of acute ischemic stroke by inhibiting oxidative stress and neuroinflammation. nih.gov These findings, although not directly involving the 5-trifluoromethyl-1,2,3-triazole core, highlight the general potential of the broader triazole class in neuroprotection.
Antidiabetic Applications
The 1,2,3-triazole nucleus is a prominent scaffold in the design of antidiabetic agents. nih.gov The introduction of a trifluoromethyl group is a recognized strategy for enhancing the potency of these agents, particularly for inhibitors of enzymes like dipeptidyl peptidase-4 (DPP-4), α-glucosidase, and protein tyrosine phosphatase 1B (PTP1B). nih.govnih.govnih.gov
DPP-4 Inhibition: DPP-4 inhibitors are a class of oral hypoglycemics that work by preventing the breakdown of incretin (B1656795) hormones, which regulate blood sugar levels. nih.govresearchgate.net The trifluoromethyl triazole group is known to fit well within the S₂ pocket of the DPP-4 enzyme, which can lead to strong binding interactions. nih.gov While the approved DPP-4 inhibitor Sitagliptin features a trifluoromethyl-substituted triazolopiperazine ring (a fused 1,2,4-triazole), the principle underscores the value of the CF₃ group in this context. acs.org Research on 1,2,3-triazole-5-carboximidamide derivatives has also identified potent DPP-4 inhibitors. nih.gov
α-Glucosidase Inhibition: α-Glucosidase inhibitors delay carbohydrate digestion, thereby reducing post-meal blood glucose spikes. stmjournals.in A series of novel 1H-1,2,3-triazole analogues linked to Meldrum's acid were synthesized and evaluated for their α-glucosidase inhibitory activity. acs.org This series included derivatives with a trifluoromethyl group on a phenyl substituent attached to the triazole ring. For example, compound 7d (5-(4-Methoxybenzyl)-2,2-dimethyl-5-((1-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methyl)-1,3-dioxane-4,6-dione) showed moderate inhibitory activity. acs.org
Table 1: α-Glucosidase Inhibitory Activity of Meldrum-Based-1H-1,2,3-Triazole Derivatives
| Compound | R₂ Substituent | IC₅₀ (µM) |
| 7a | 2-F-C₆H₄ | 23.45 ± 0.42 |
| 7b | 2-Me-C₆H₄ | 20.61 ± 0.35 |
| 7c | 2-MeO-C₆H₄ | 27.82 ± 0.31 |
| 7d | 2-F₃C-C₆H₄ | 37.04 ± 0.51 |
| 7e | 4-MeO-C₆H₄ | 39.86 ± 0.68 |
| 7f | 3-F₃C-C₆H₄ | 41.42 ± 0.53 |
| Acarbose (Standard) | - | 873.34 ± 1.67 |
| Data sourced from ACS Omega. acs.org |
PTP1B Inhibition: PTP1B is a negative regulator of insulin (B600854) and leptin signaling pathways, making it an attractive target for treating type 2 diabetes and obesity. nih.govnih.gov Ursolic acid derivatives incorporating 1,2,3-triazole moieties have been explored as potential PTP1B inhibitors, demonstrating the applicability of the triazole scaffold in targeting this enzyme. nih.gov
Structure-Activity Relationship (SAR) Studies for Optimized Molecular Design
Structure-activity relationship (SAR) studies are crucial for refining the design of this compound derivatives to maximize their therapeutic potential and selectivity. By systematically modifying the structure of these compounds and evaluating the impact on their biological activity, researchers can identify key molecular features required for potent and specific interactions with biological targets.
For antidiabetic agents, SAR studies on triazole-based DPP-4 inhibitors have highlighted important structural requirements. Computational studies suggest that for triazole derivatives, substitutions at the N1 and N2 positions of the triazole ring with hydrogen-bond-donating groups can enhance biological activity. nih.gov Furthermore, an electron-withdrawing side chain on the triazole ring, such as a trifluoromethyl group, is considered favorable for improving DPP-IV inhibition. nih.gov
In the context of α-glucosidase inhibitors, SAR studies on flavone-1,2,3-triazole hybrids revealed that the position and nature of substituents on the phenyl ring attached to the triazole are critical for activity. nih.gov For instance, derivatives with 2,5-dichloro and 4-chloro substitutions on the phenyl ring displayed the highest potency. nih.gov In the Meldrum-based 1,2,3-triazole series, the substitution pattern on the N-1 phenyl ring significantly influenced α-glucosidase inhibition. acs.org While the presence of a trifluoromethyl group (compounds 7d and 7f ) conferred activity, other substituents like fluorine (7a ) and methyl (7b ) at the ortho position resulted in even greater potency, indicating that electronic and steric factors play a complex role. acs.org
Table 2: SAR Insights for Triazole Derivatives as Antidiabetic Agents
| Target | Scaffold | Key SAR Findings | Reference |
| DPP-IV | Triazole Derivatives | Electron-withdrawing groups on the triazole ring improve activity. H-bond donor groups on N1/N2 enhance activity. | nih.gov |
| α-Glucosidase | Meldrum-1,2,3-Triazoles | Ortho-substituents (F, Me) on the N-1 phenyl ring showed higher potency than CF₃. | acs.org |
| α-Glucosidase | Flavone-1,2,3-Triazoles | Chloro-substituents on the N-1 phenyl ring significantly enhance inhibitory activity. | nih.gov |
For neuroprotective agents, SAR studies on benzothiazole (B30560) derivatives linked to a 1,2,3-triazole were conducted to develop probes for tau protein imaging. nih.gov These studies showed that replacing a flexible bridge with the more rigid 1,2,3-triazole linker altered the binding properties, allowing for visualization of Aβ plaques but not neurofibrillary tangles. nih.gov This demonstrates how the triazole ring can be used to control the conformational properties of a molecule to achieve specific binding.
Future Research Directions and Unaddressed Challenges
Sustainable and Environmentally Benign Synthetic Methodologies for Trifluoromethyl Triazoles
The development of sustainable and environmentally friendly synthetic methods for trifluoromethyl triazoles is a key area of future research. Traditional synthetic routes often involve harsh reaction conditions, stoichiometric reagents, and the generation of significant chemical waste. Future efforts will likely focus on several key areas:
Catalytic Systems: A shift from stoichiometric to catalytic methods is paramount. This includes the development of highly efficient and recyclable catalysts, such as those based on copper or ruthenium, for the cycloaddition of trifluoromethylated alkynes with azides. Research is ongoing to design catalysts that can operate under milder conditions, in greener solvents like water or ethanol, and with lower catalyst loadings.
One-Pot and Multicomponent Reactions: Designing one-pot or multicomponent reactions (MCRs) where multiple synthetic steps are carried out in a single reaction vessel without isolating intermediates can significantly reduce waste, energy consumption, and reaction time. The development of novel MCRs for the synthesis of complex trifluoromethyl triazole derivatives from simple starting materials is a highly sought-after goal.
Flow Chemistry: The use of continuous flow reactors offers several advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety, and easier scalability. Adapting and optimizing synthetic routes for 5-(trifluoromethyl)-1H-1,2,3-triazoles for flow chemistry is a promising avenue for more sustainable production.
Alternative Energy Sources: The exploration of alternative energy sources like microwave irradiation and ultrasonication to drive the synthesis of trifluoromethyl triazoles can lead to shorter reaction times and improved energy efficiency compared to conventional heating methods.
Exploration of Novel Functionalization Strategies and Chemoselectivity Control
While the core 5-(trifluoromethyl)-1H-1,2,3-triazole scaffold is well-established, the exploration of novel functionalization strategies is crucial for creating new molecules with tailored properties. Key challenges and future directions include:
Late-Stage Functionalization: The ability to introduce or modify functional groups on a pre-formed triazole ring in the later stages of a synthetic sequence is highly desirable. This allows for the rapid generation of molecular libraries for screening purposes. Research into C-H functionalization of the triazole ring or the trifluoromethyl group itself is a particularly active area.
Chemoselectivity and Regioselectivity: In molecules with multiple reactive sites, achieving high chemoselectivity (reacting at one functional group over another) and regioselectivity (controlling the position of new substituents) is a significant challenge. The development of new catalytic systems and protecting group strategies that allow for precise control over the functionalization of complex trifluoromethyl triazoles is essential.
Diversification of Building Blocks: Expanding the range of trifluoromethylated building blocks and azide (B81097) partners will broaden the accessible chemical space of 5-(trifluoromethyl)-1H-1,2,3-triazoles. This includes the development of new reagents for introducing the trifluoromethyl group and the synthesis of novel, functionalized azides.
Deeper Mechanistic Understanding of Biological Interactions through Advanced Biophysical Techniques
While many trifluoromethyl triazoles have shown promising biological activity, a deeper mechanistic understanding of how they interact with their biological targets is often lacking. Future research should leverage advanced biophysical techniques to elucidate these interactions at a molecular level. This includes:
Structural Biology: Co-crystallization of this compound-based inhibitors with their target proteins and analysis using X-ray crystallography or cryo-electron microscopy can provide detailed, atomic-level insights into binding modes and key interactions.
Surface Plasmon Resonance (SPR): SPR can be used to study the kinetics of binding between a trifluoromethyl triazole and its target protein in real-time, providing valuable data on association and dissociation rates.
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including binding affinity, enthalpy, and entropy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR techniques, such as saturation transfer difference (STD) NMR, can be used to identify the specific parts of a trifluoromethyl triazole that are in close contact with its biological target.
A deeper understanding of these interactions will facilitate the rational design of more potent and selective next-generation compounds.
Integration of Computational Design with Experimental Synthesis for Targeted Applications
The integration of computational chemistry and molecular modeling with experimental synthesis offers a powerful approach to accelerate the discovery and optimization of 5-(trifluoromethyl)-1H-1,2,3-triazoles for specific applications. Future research will increasingly rely on this synergistic relationship:
In Silico Screening: Virtual screening of large compound libraries against a specific biological target can identify promising hit compounds for further experimental investigation, saving significant time and resources compared to traditional high-throughput screening.
Structure-Based Drug Design (SBDD): When the three-dimensional structure of a target protein is known, computational docking studies can be used to predict the binding mode and affinity of novel trifluoromethyl triazole derivatives, guiding the design of more potent inhibitors.
Quantum Mechanical Calculations: Quantum mechanical methods can be used to study the electronic properties of 5-(trifluoromethyl)-1H-1,2,3-triazoles, helping to understand their reactivity, stability, and intermolecular interactions. This information can be invaluable for designing molecules with specific electronic or optical properties for materials science applications.
Predictive Modeling: The development of quantitative structure-activity relationship (QSAR) models can help to predict the biological activity or physical properties of new trifluoromethyl triazoles based on their chemical structure, further streamlining the design process.
The iterative cycle of computational design, chemical synthesis, and experimental testing will be a cornerstone of future research in this area.
Expanding Applications in Emerging Fields of Chemical Science and Technology
While much of the focus on 5-(trifluoromethyl)-1H-1,2,3-triazoles has been in medicinal chemistry, their unique properties make them attractive candidates for a wide range of other applications. Future research should explore their potential in emerging fields:
Materials Science: The strong dipole moment and high chemical stability of the trifluoromethyl triazole moiety make it a promising building block for functional materials. This includes the development of novel polymers with enhanced thermal stability, liquid crystals with unique phase behavior, and organic electronic materials for applications in sensors, solar cells, and light-emitting diodes.
Chemical Biology: Trifluoromethyl triazoles can be used as chemical probes to study biological processes. Their stability and the bio-orthogonal nature of the click reaction used in their synthesis make them ideal for use in labeling and imaging biomolecules in living systems.
Agrochemicals: The trifluoromethyl group is a common feature in many modern agrochemicals. The exploration of 5-(trifluoromethyl)-1H-1,2,3-triazoles as new herbicides, fungicides, and insecticides is a promising area for future research.
Q & A
Q. What are the common synthetic routes for preparing 5-(trifluoromethyl)-1H-1,2,3-triazole derivatives, and how can reaction conditions be optimized?
Answer: The synthesis of this compound derivatives typically employs copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as "click chemistry." Key steps include:
- Precursor Selection : Use trifluoromethyl-substituted alkynes or azides for regioselective triazole formation. For example, 1-(3-(trifluoromethyl)benzyl)-1H-1,2,3-triazole derivatives can be synthesized using 1-(chloromethyl)-3-(trifluoromethyl)benzene and sodium azide with 2-ethynylpyridine .
- Catalyst Optimization : Copper(I) iodide in dimethylformamide (DMF) at 60–80°C enhances reaction efficiency and yield .
- Yield Improvement : Adjust stoichiometry (e.g., 2:1 azide:alkyne ratio) and reaction time (6–24 hours) to maximize product purity (up to 99%) .
Q. Table 1: Example Syntheses of Triazole Derivatives
Q. How does the trifluoromethyl group influence the biological activity of this compound?
Answer: The trifluoromethyl (-CF₃) group enhances lipophilicity, metabolic stability, and binding affinity to hydrophobic enzyme pockets. Key effects include:
- Increased Bioavailability : The -CF₃ group improves membrane permeability, critical for antimicrobial and anticancer activity .
- Electron-Withdrawing Effects : Stabilizes the triazole ring, enhancing interactions with biological targets (e.g., fungal CYP51 in antifungal studies) .
- Case Study : Derivatives like 4-[5-(trifluoromethyl)-1H-1,2,3-triazol-1-yl]aniline show enhanced activity against Candida albicans compared to non-fluorinated analogs .
Q. What analytical techniques are critical for characterizing this compound derivatives?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies regiochemistry (1,4- vs. 1,5-substitution) and confirms trifluoromethyl integration. For example, ¹⁹F NMR can resolve CF₃ coupling patterns .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and purity (e.g., C₁₂H₁₀F₃N₃O₂ requires m/z 285.22) .
- X-ray Crystallography : Resolves regiochemical ambiguity in triazole ring substitution, as demonstrated for 2,2,2-trifluoro-1-{5-[4-(trimethylsilyl)-1H-1,2,3-triazol-1-yl]-2-thienyl}-1-ethanone .
Advanced Research Questions
Q. How can regiochemical outcomes (1,4- vs. 1,5-substitution) be controlled during triazole synthesis?
Answer: Regioselectivity in CuAAC is influenced by:
- Catalyst System : Copper(I) catalysts favor 1,4-substitution, while ruthenium catalysts yield 1,5-isomers. For example, Cu(I)-catalyzed reactions of this compound derivatives exclusively form 1,4-regioisomers .
- Substituent Effects : Electron-withdrawing groups (e.g., -CF₃) on azides or alkynes direct cycloaddition regiochemistry. Fluorinated aryl azides preferentially form 1,4-triazoles under Cu(I) conditions .
Q. Table 2: Regiochemical Control in Triazole Synthesis
| Azide/Alkyne Pair | Catalyst | Regioisomer | Yield | Reference |
|---|---|---|---|---|
| 3-Trifluoromethylphenyl azide + terminal alkyne | CuI | 1,4-triazole | 85% | |
| 4-Fluorophenyl azide + propargyl alcohol | Ru(II) | 1,5-triazole | 78% |
Q. What computational methods are used to predict the nonlinear optical (NLO) properties of this compound derivatives?
Answer:
- Density Functional Theory (DFT) : Models electron density distribution and hyperpolarizability (β) to predict NLO activity. For example, PCM-DFT studies on 1-(3,4-dimethylphenyl)-5-trifluoromethyl-1H-1,2,3-triazole reveal enhanced β values due to CF₃-induced charge transfer .
- Solvent Effects : Polarizable Continuum Model (PCM) simulations show solvent polarity modulates NLO response, with DMSO increasing β by 30% compared to chloroform .
Q. How do structural modifications (e.g., substituent position) affect the antimicrobial efficacy of this compound derivatives?
Answer:
- Substituent Position : 5-(Trifluoromethyl) at the triazole 5-position improves activity against Gram-positive bacteria (e.g., S. aureus MIC = 2 µg/mL) compared to 4-position analogs (MIC = 8 µg/mL) .
- Hybrid Pharmacophores : Conjugating triazoles with thiazole (e.g., 9c in ) enhances biofilm disruption via dual-target inhibition .
Q. Table 3: Structure-Activity Relationships in Antimicrobial Studies
| Compound | Substituent | Target Microbe | MIC (µg/mL) | Mechanism |
|---|---|---|---|---|
| This compound-4-carboxylic acid | -COOH at C4 | E. coli | 16 | Membrane disruption |
| 4-[5-(Trifluoromethyl)-1H-1,2,3-triazol-1-yl]aniline | -NH₂ at C4 | C. albicans | 4 | CYP51 inhibition |
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?
Answer:
- Metabolic Stability Assays : Evaluate hepatic microsomal degradation to identify labile moieties (e.g., ester groups in 5-(trifluoromethyl)triazoles are prone to hydrolysis) .
- Prodrug Design : Mask polar groups (e.g., carboxylic acids) as methyl esters to improve bioavailability. For example, ethyl this compound-4-carboxylate shows 3x higher plasma exposure than the free acid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
